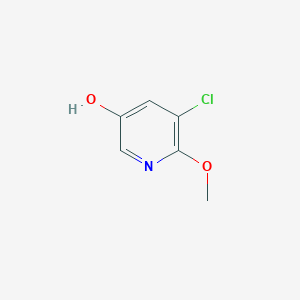

1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

説明

“1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” is a chemical compound. It is a metabolite of trazodone and nefazodone, which are antidepressant medications .

Synthesis Analysis

The synthesis of piperazine derivatives, which include “1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride”, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” can be confirmed by various techniques such as elemental microanalysis, FTIR, and 1H NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” are not explicitly mentioned in the search results .科学的研究の応用

Novel Chiral Palladacycle Synthesis

A study by Yap et al. (2014) discusses the development of a novel amine ligand synthesized from a related compound, which was used to create a racemic dimeric complex with significant yield. This complex was applied in asymmetric hydrophosphination reactions, demonstrating the compound's potential in catalyzing chemical reactions with high enantiomeric purity (Yap et al., 2014).

Nonpeptide Agonist Discovery

Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, showcasing the compound's utility in pharmacological research as a potential drug lead due to its selectivity and effectiveness at the human UII receptor (Croston et al., 2002).

New Polymorph of Bupropion Hydrochloride

Maccaroni et al. (2012) reported the discovery of a new polymorphic form of bupropion hydrochloride, related to 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, which undergoes a solid-solid conversion upon storage. This finding is significant for material science, particularly in understanding and controlling the solid-state properties of chemical compounds (Maccaroni et al., 2012).

Synthesis of Key Intermediates

An efficient synthesis method for a key intermediate in the licofelone synthesis, an anti-inflammatory drug, was described by Rádl et al. (2009). This highlights the compound's role in synthesizing intermediates for pharmaceutical applications (Rádl et al., 2009).

Microbial Synthesis of Chiral Amines

Iwasaki et al. (2005) explored the (R)-specific transamination activity of Arthrobacter sp. KNK168, converting prochiral ketones into chiral (R)-amines. This microbial synthesis of chiral amines showcases the application of the compound in producing enantiomerically pure substances, relevant in drug synthesis and organic chemistry (Iwasaki et al., 2005).

Safety And Hazards

The safety data sheet for “1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride” suggests that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing .

特性

IUPAC Name |

1-(3-chlorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9;/h4-7,11H,8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIKNYCYORWIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC(=CC=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)

![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)

![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)

![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)